molecular formula C7H3IN4O4 B1326376 3-Iodo-4,6-dinitro-1H-indazole CAS No. 885519-43-7

3-Iodo-4,6-dinitro-1H-indazole

Cat. No.: B1326376
CAS No.: 885519-43-7
M. Wt: 334.03 g/mol
InChI Key: OULGATRUCQEWNW-UHFFFAOYSA-N
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Description

3-Iodo-4,6-dinitro-1H-indazole is a highly reactive and versatile compound that has gained significant attention in various fields of research and industry. It is a derivative of indazole, a bicyclic compound consisting of a pyrazole ring fused to a benzene ring. The presence of iodine and nitro groups in its structure makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4,6-dinitro-1H-indazole typically involves the nitration of 3-iodo-1H-indazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce nitro groups at the 4 and 6 positions of the indazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4,6-dinitro-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

    Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Major Products Formed

    Substitution Reactions: Products include various substituted indazoles depending on the nucleophile used.

    Reduction Reactions: Products include 3-iodo-4,6-diamino-1H-indazole and other reduced derivatives.

    Oxidation Reactions: Products include oxidized derivatives with different functional groups introduced at the 4 and 6 positions.

Scientific Research Applications

3-Iodo-4,6-dinitro-1H-indazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-6-nitro-1H-indazole: Similar in structure but with only one nitro group at the 6 position.

    4,6-Dinitro-1H-indazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Bromo-4,6-dinitro-1H-indazole: Similar structure with bromine instead of iodine, affecting its reactivity and applications.

Uniqueness

3-Iodo-4,6-dinitro-1H-indazole is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and versatility in chemical reactions. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Biological Activity

3-Iodo-4,6-dinitro-1H-indazole (CAS No. 885519-43-7) is a complex organic compound notable for its potential biological activities. This compound belongs to the indazole family, characterized by a fused benzene and pyrazole ring structure, with iodine and nitro groups contributing to its unique properties. The exploration of its biological activity has revealed promising implications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₃IN₄O₄, with a molar mass of 334.03 g/mol. Its structure includes:

  • Iodine at the 3-position
  • Nitro groups at the 4 and 6 positions

These substitutions enhance its reactivity, making it a valuable intermediate in synthetic chemistry and drug discovery.

Biological Activity Overview

The biological activities of this compound are diverse, with studies indicating potential applications in:

  • Anticancer
  • Antihypertensive
  • Antidepressant
  • Anti-inflammatory
  • Antibacterial

The mechanism of action for indazole derivatives often involves interaction with multiple biological targets, including:

  • Enzymes : Indazole derivatives have been reported as selective inhibitors of phosphoinositide 3-kinase δ, which is significant in treating respiratory diseases.
  • Receptors : They may also interact with various receptors involved in inflammatory and cancer pathways .

Case Studies and Experimental Results

  • Anticancer Activity :
    • A study highlighted that indazole derivatives exhibit significant inhibitory effects against cancer cell lines. For instance, certain synthesized compounds showed IC50 values in the low nanomolar range against specific kinases involved in tumor growth .
    • Another case demonstrated that compounds derived from indazole scaffolds displayed potent antiproliferative activity against multiple myeloma cell lines with IC50 values as low as 0.64 μM .
  • Inflammatory Response :
    • Research has indicated that indazole derivatives can modulate inflammatory responses through their action on specific signaling pathways. For example, compounds have shown efficacy in inhibiting Janus kinases (JAK), which are crucial in inflammatory processes.
  • Antibacterial Properties :
    • Preliminary studies suggest that certain derivatives possess antibacterial activity against various pathogens, making them candidates for further development as antibacterial agents .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibitory effects on cancer cell lines (IC50 values < 1 μM)
AntihypertensiveSelective inhibition of phosphoinositide 3-kinase δ
Anti-inflammatoryModulation of JAK pathways
AntibacterialActivity against various bacterial strains

Properties

IUPAC Name

3-iodo-4,6-dinitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3IN4O4/c8-7-6-4(9-10-7)1-3(11(13)14)2-5(6)12(15)16/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULGATRUCQEWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3IN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646188
Record name 3-Iodo-4,6-dinitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-43-7
Record name 3-Iodo-4,6-dinitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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